molecular formula C18H21N3O B11549651 2-[(3-methylphenyl)amino]-N'-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide (non-preferred name)

2-[(3-methylphenyl)amino]-N'-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide (non-preferred name)

Cat. No.: B11549651
M. Wt: 295.4 g/mol
InChI Key: VHYIIWVVTBPAON-HMMYKYKNSA-N
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Description

2-[(3-methylphenyl)amino]-N’-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a hydrazide functional group (-CONHNH2) attached to an aromatic ring. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-methylphenyl)amino]-N’-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide typically involves the reaction of 3-methylphenylamine with 4-methylbenzaldehyde in the presence of acetic acid. The reaction is carried out under reflux conditions to form the intermediate Schiff base, which is then reacted with hydrazine hydrate to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-methylphenyl)amino]-N’-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-[(3-methylphenyl)amino]-N’-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(3-methylphenyl)amino]-N’-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-chloro-2-methylphenyl)amino]-N’-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide
  • 2-[(3-chloroanilino)-N’-(1-(4-methylphenyl)ethylidene)acetohydrazide

Uniqueness

2-[(3-methylphenyl)amino]-N’-[(1E)-1-(4-methylphenyl)ethylidene]acetohydrazide is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

2-(3-methylanilino)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C18H21N3O/c1-13-7-9-16(10-8-13)15(3)20-21-18(22)12-19-17-6-4-5-14(2)11-17/h4-11,19H,12H2,1-3H3,(H,21,22)/b20-15+

InChI Key

VHYIIWVVTBPAON-HMMYKYKNSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NC(=O)CNC2=CC=CC(=C2)C)/C

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC(=O)CNC2=CC=CC(=C2)C)C

Origin of Product

United States

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